3,5-Dibromoaniline hydrochloride

Vue d'ensemble

Description

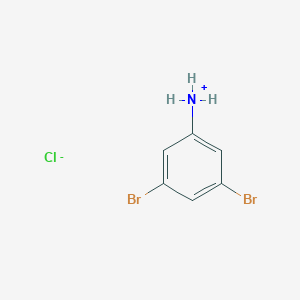

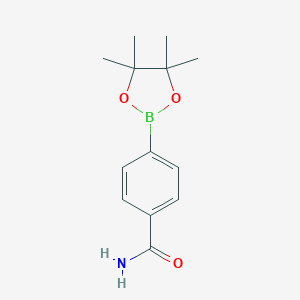

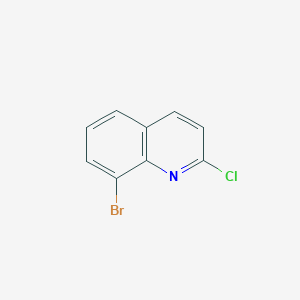

3,5-Dibromoaniline hydrochloride (3,5-DBH) is an organic compound with the chemical formula C6H5Br2N·HCl. It is a white crystalline solid that is soluble in water and has a slight ammoniacal odor. 3,5-DBH is a derivative of aniline and is used in a variety of applications, including as a reagent in organic synthesis, in the manufacture of pharmaceuticals, and in laboratory experiments.

Applications De Recherche Scientifique

Nephrotoxic Effects : 3,5-Dibromoaniline has been studied for its nephrotoxic effects. It was found to be a potent nephrotoxicant in vitro, showing increased lactate dehydrogenase (LDH) release and reduction in tissue gluconeogenesis capacity (Hong, Anestis, Henderson, & Rankin, 2000).

Chemical Synthesis : 3,5-Dibromoaniline is an important intermediate in the synthesis of various compounds. It has been used in the synthesis of 2,6-Dibromoaniline, a key organic intermediate for pharmaceuticals, alkaloids, and ferromagnetics (Geng Rui-xue, 2004).

Electrical Properties of Polymers : The compound has been utilized in the synthesis and characterization of dihalogenated polyanilines, which have potential applications in semiconducting materials and are soluble in certain organic solvents (Diaz et al., 1998).

Photochromic Properties : 3,5-Dibromoaniline has been used in the synthesis of novel D-π-A azobenzene derivatives, which exhibit sensitive photochromic responses and have potential applications in materials science (Song Xiume, 2015).

Drug Metabolism Studies : It has been used in the synthesis of [13C6]-3,5-dichloroaniline for use as internal standards in drug metabolism and pharmacokinetics studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).

Enzymatic Uric Acid Assay : 3,5-Dibromoaniline is part of a chromogenic system used in the enzymatic assay of uric acid in serum and urine, offering a simple and rapid method for clinical applications (Fossati & Prencipe, 2010).

Safety and Hazards

3,5-Dibromoaniline hydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

Mécanisme D'action

Target of Action

3,5-Dibromoaniline hydrochloride is a chemical compound with the molecular formula C6H6Br2ClN It’s known that certain brominated anilines can affect the respiratory system .

Mode of Action

Brominated anilines, in general, are known to interact with biological systems and can cause irritation or toxicity .

Result of Action

It’s known that brominated anilines can cause irritation and toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, personal protective equipment should be used when handling this compound due to its potential toxicity .

Propriétés

IUPAC Name |

3,5-dibromoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXICROPABGNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656914 | |

| Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188349-40-8 | |

| Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)